molecular formula C10H19FN2O B1490267 2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2089672-69-3

2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No. B1490267
CAS RN: 2089672-69-3
M. Wt: 202.27 g/mol
InChI Key: UFYOUYPKGLNVOB-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C10H19FN2O . It’s also known as 4’-Fluoromethylpropiophenone (4F-MPH).


Molecular Structure Analysis

The molecular weight of this compound is 202.269 Da . For a more detailed structural analysis, you may need to refer to specialized databases or scientific literature.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 202.269 Da . More detailed physical and chemical properties may be available in specialized chemical databases.

Scientific Research Applications

Novel Light Stabilizers and Fluorescent Probes

Research has explored the synthesis and application of compounds structurally related to 2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one in various scientific areas, excluding direct drug use, dosage, and side effects. One significant area of application is in the development of novel light stabilizers and fluorescent probes for biochemistry and material science.

A study by Deng Yi (2008) focused on synthesizing dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, a polymeric hindered amines light stabilizer, from 3-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine and methyl acrylate through Michael addition. This compound demonstrates the potential of related chemicals for enhancing the light stability of materials, suggesting broad applications in polymer stabilization and protection against UV degradation (Deng Yi, 2008).

Furthermore, Guo et al. (2014) developed new polythiophene-based conjugated polymers as fluorescent probes for detecting metal ions like Hg2+ and Cu2+ in aqueous solutions, indicating potential uses in environmental monitoring and biochemistry. These probes exhibit high selectivity and sensitivity, showcasing the versatility of fluoromethyl-methylpiperidin-1-yl-related compounds in developing sensing materials for trace metal detection (Guo et al., 2014).

Antimicrobial Agents and Hydrodenitrogenation Studies

Additionally, research into antimicrobial agents has led to the synthesis of derivatives that exhibit potential as novel treatments for bacterial and fungal infections. A study on 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives demonstrated variable antibacterial and antifungal activities, highlighting the structural flexibility and therapeutic potential of compounds with a this compound backbone in developing new antimicrobial agents (Shafiq et al., 2016).

Egorova et al. (2002) investigated the hydrodenitrogenation (HDN) of 2-methylpyridine and its intermediate products, including 2-methylpiperidine. This study provides insights into the chemical processes involved in nitrogen removal from organic molecules, crucial for refining hydrocarbon fuels and producing cleaner energy sources. It underscores the significance of understanding the role of fluoromethyl and methylpiperidinyl groups in facilitating these reactions (Egorova et al., 2002).

properties

IUPAC Name

2-amino-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O/c1-8(12)9(14)13-5-3-10(2,7-11)4-6-13/h8H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYOUYPKGLNVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)(C)CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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